![molecular formula C14H18N2O2 B5630233 N'-cyclohexylidene-4-methoxybenzohydrazide CAS No. 302910-62-9](/img/structure/B5630233.png)
N'-cyclohexylidene-4-methoxybenzohydrazide
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Description
Synthesis Analysis
The synthesis of derivatives similar to N'-cyclohexylidene-4-methoxybenzohydrazide involves various chemical reactions, including the condensation of hydrazides with aldehydes or ketones. For instance, compounds such as N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide have been synthesized and characterized through techniques like X-ray diffraction, IR, NMR spectroscopy, and quantum chemical computational methods (Inkaya et al., 2012).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of these compounds. For example, the mentioned derivative crystallizes in the orthorhombic space group, with detailed analysis revealing the spatial arrangement of molecules within the crystal lattice and their conformational properties (Inkaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving N'-cyclohexylidene-4-methoxybenzohydrazide derivatives can lead to the formation of various complexes. For instance, the reaction with mercury(II) and copper(II) ions has been extensively studied, showing different types of complexes formed under similar synthetic conditions, indicative of the compound's versatility in coordination chemistry (Al-Karawi, 2017).
Physical Properties Analysis
Physical properties such as crystalline structure, melting points, solubility, and others are crucial for understanding the behavior of these compounds under different conditions. Such properties are often determined through X-ray crystallography and spectroscopic methods, providing insights into the stability and solubility of the compounds in various solvents.
Chemical Properties Analysis
The chemical properties of N'-cyclohexylidene-4-methoxybenzohydrazide derivatives, including reactivity, stability, and interactions with other molecules, are of significant interest. Studies involving density functional theory (DFT) and other computational methods offer valuable insights into the electronic structure, potential reactivity sites, and interaction capabilities of these molecules.
- (Inkaya et al., 2012) for synthesis and molecular structure analysis.
- (Al-Karawi, 2017) for chemical reactions and the formation of metal complexes.
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Future Directions
As for the future directions of N’-cyclohexylidene-4-methoxybenzohydrazide, it’s difficult to predict without more specific information on its current applications and research trends. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential in various research fields.
properties
IUPAC Name |
N-(cyclohexylideneamino)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNFEESHNDXOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354347 |
Source
|
Record name | N'-cyclohexylidene-4-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexylidene-4-methoxybenzohydrazide | |
CAS RN |
302910-62-9 |
Source
|
Record name | N'-cyclohexylidene-4-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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